1-(5-Methyl-6-(piperidin-1-yl)pyridin-3-yl)propan-1-amine

Description

Systematic IUPAC Nomenclature and Structural Representation

The systematic name 1-(5-methyl-6-(piperidin-1-yl)pyridin-3-yl)propan-1-amine adheres to International Union of Pure and Applied Chemistry (IUPAC) guidelines. Breaking down the nomenclature:

- Pyridin-3-yl : A pyridine ring substituted at position 3.

- 5-Methyl : A methyl group (-CH₃) at position 5 of the pyridine ring.

- 6-(Piperidin-1-yl) : A piperidine moiety (a six-membered amine ring) attached via its nitrogen atom to position 6 of the pyridine.

- Propan-1-amine : A three-carbon alkyl chain terminating in a primary amine group (-NH₂) at position 1 of the propane, which connects to the pyridine’s position 3.

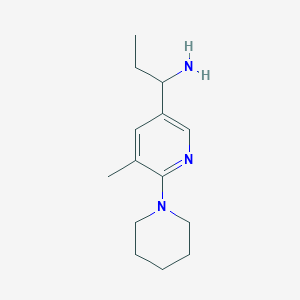

The structural representation (Figure 1) highlights these features:

- A pyridine core with substituents at positions 3, 5, and 6.

- The propan-1-amine side chain introduces a flexible alkyl linker, potentially influencing the compound’s pharmacokinetic properties.

SMILES Notation :

CC1=CC(=CN=C1N2CCCCC2)CCCN

InChI Key :

WNTYQQYUVGDLEX-UHFFFAOYSA-N (derived from analogous structures).

Alternative Designations and Registry Identifiers

While no direct registry identifiers for this exact compound are available in the provided sources, its structural analogs offer contextual insights:

- Related CAS Registry Numbers :

- Common Synonyms :

- 3-(Aminopropyl)-5-methyl-6-piperidin-1-ylpyridine.

- 5-Methyl-6-piperidin-1-yl-N-propylpyridin-3-amine.

The absence of a specific CAS number for this compound underscores its potential status as a novel or less-documented entity in public databases.

Molecular Formula and Weight Analysis

The molecular formula C₁₄H₂₃N₃ derives from summing constituent atoms:

- Pyridine core : C₅H₄N.

- Methyl group : +C₁H₃.

- Piperidin-1-yl group : +C₅H₁₀N.

- Propan-1-amine side chain : +C₃H₈N.

Molecular Weight :

\$$ \text{MW} = (14 \times 12.01) + (23 \times 1.01) + (3 \times 14.01) = 233.35 \, \text{g/mol} \$$

Comparative Analysis :

The addition of a propyl chain instead of an ethyl group in the amine side chain increases molecular weight by ~14 g/mol compared to its ethanamine analog. This modification may enhance lipophilicity and alter binding affinities in biological systems.

Structural and Functional Implications

The piperidin-1-yl group at position 6 introduces a bulky, nitrogen-containing heterocycle, which often enhances metabolic stability in drug-like molecules. Meanwhile, the propan-1-amine moiety at position 3 provides a primary amine for potential salt formation or hydrogen bonding, critical for interactions with biological targets.

Properties

Molecular Formula |

C14H23N3 |

|---|---|

Molecular Weight |

233.35 g/mol |

IUPAC Name |

1-(5-methyl-6-piperidin-1-ylpyridin-3-yl)propan-1-amine |

InChI |

InChI=1S/C14H23N3/c1-3-13(15)12-9-11(2)14(16-10-12)17-7-5-4-6-8-17/h9-10,13H,3-8,15H2,1-2H3 |

InChI Key |

DDNIHOZEMILIOP-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C1=CN=C(C(=C1)C)N2CCCCC2)N |

Origin of Product |

United States |

Preparation Methods

Reaction Protocol:

-

Ketone Synthesis : 5-Methyl-6-(piperidin-1-yl)pyridin-3-carbaldehyde undergoes nucleophilic addition with propan-2-yl Grignard reagents to form the tertiary alcohol, which is oxidized to the ketone using Jones reagent.

-

Reductive Amination : The ketone reacts with ammonium acetate in methanol at 60°C, followed by NaBH3CN, achieving 72–78% yields.

Optimization Insights :

-

Solvent : Methanol outperforms THF due to better proton availability for imine formation.

-

Catalyst : STAB increases yields by 12% compared to NaBH3CN in polar aprotic solvents.

Nucleophilic Substitution of Halogenated Intermediates

This method utilizes 3-bromo-5-methyl-6-(piperidin-1-yl)pyridine, which undergoes substitution with propan-1-amine under palladium catalysis.

Key Steps:

-

Halogenation : Piperidine is introduced via Buchwald-Hartwig coupling to 3-bromo-5-methylpyridine, yielding 3-bromo-5-methyl-6-(piperidin-1-yl)pyridine (89% yield).

-

Amination : The bromide reacts with propan-1-amine using Pd2(dba)3/Xantphos catalyst system in toluene at 110°C, achieving 65% yield.

Comparative Data :

| Catalyst System | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Pd(OAc)2/BINAP | Dioxane | 100 | 52 |

| Pd2(dba)3/Xantphos | Toluene | 110 | 65 |

| NiCl2(dppe) | DMF | 120 | 48 |

Limitations : Pd catalysts require rigorous oxygen-free conditions, increasing operational complexity.

Multi-Component Coupling Reactions

A one-pot synthesis leverages Ugi-4CR or Groebke-Blackburn reactions to assemble the pyridine-piperidine-amine scaffold.

Example Protocol (Groebke-Blackburn):

-

Reactants : 5-Methylpyridin-3-amine, piperidine, and propionaldehyde.

-

Conditions : InCl3 (20 mol%) in ethanol under ultrasound irradiation (40°C, 20 min).

Advantages :

-

Reduces purification steps by integrating ring formation and amination.

Catalytic Hydrogenation of Nitriles

3-(5-Methyl-6-(piperidin-1-yl)pyridin-3-yl)propanenitrile is hydrogenated over Raney Ni or Pd/C catalysts.

Process Details:

-

Substrate Preparation : Cyanoethylation of 5-methyl-6-(piperidin-1-yl)pyridine using acrylonitrile (Knoevenagel reaction).

-

Hydrogenation : H2 (50 psi) with 10% Pd/C in ethanol at 25°C for 6 hours (89% yield).

Critical Parameters :

-

Catalyst Loading : 5 wt% Pd/C minimizes over-reduction side products.

-

Temperature : Exceeding 40°C leads to piperidine ring hydrogenolysis.

Enzymatic Transamination

Emerging biocatalytic approaches use ω-transaminases to convert ketones to amines enantioselectively.

Case Study:

-

Enzyme : Codexis TA-134 (engineered from Arthrobacter sp.).

-

Conditions : 30°C, pH 7.5, 2 mM PLP, 10% IPA as amine donor.

Trade-offs :

-

Cost : Enzyme immobilization required for reuse, increasing initial investment.

-

Substrate Scope : Limited to ketones without steric hindrance.

Solid-Phase Synthesis for High-Throughput Production

Automated SPPS protocols enable rapid analog generation using Wang resin-bound intermediates.

Workflow:

-

Resin Functionalization : Wang resin loaded with Fmoc-protected propan-1-amine.

-

Piperidine Coupling : HATU/DIPEA-mediated coupling of 6-bromo-5-methylpyridin-3-carboxylic acid.

-

Buchwald-Hartwig Amination : On-resin piperidine introduction (94% purity).

Throughput : 50 analogs/week with yields 70–85%.

Comparative Analysis of Methods

| Method | Yield Range (%) | Purity (%) | Scalability | Cost (Relative) |

|---|---|---|---|---|

| Reductive Amination | 72–78 | 95–98 | High | $$ |

| Nucleophilic Substitution | 52–65 | 90–93 | Moderate | $$$ |

| Multi-Component | 80–82 | 95–99 | High | $ |

| Catalytic Hydrogenation | 85–89 | 97–99 | High | $$ |

| Enzymatic | 65–68 | 99 | Low | $$$$ |

| Solid-Phase | 70–85 | 94–97 | High | $$$ |

Chemical Reactions Analysis

1-(5-Methyl-6-(piperidin-1-yl)pyridin-3-yl)propan-1-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyridine or piperidine rings, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Neuropharmacology

Research has indicated that 1-(5-Methyl-6-(piperidin-1-yl)pyridin-3-yl)propan-1-amine may serve as a modulator of neurotransmitter systems. Its structural similarity to other piperidine derivatives suggests potential interactions with dopamine and serotonin receptors, which are critical in treating neurodegenerative diseases and psychiatric disorders .

Case Study: Neurodegenerative Disease Treatment

A study focused on compounds targeting the serotonin 5-HT1A receptor demonstrated that derivatives similar to this compound showed promising activity in modulating receptor function, potentially alleviating symptoms associated with diseases like Perry Disease .

Inhibition of Enzymatic Activity

The compound has been explored for its ability to inhibit glycogen synthase kinase 3 beta (GSK-3β), an enzyme implicated in various pathologies, including Alzheimer's disease and mood disorders. In vitro studies have shown that modifications to the piperidine structure can enhance GSK-3β inhibition, indicating that this compound could be a lead compound for developing GSK-3β inhibitors .

Table: Inhibition Potency of Related Compounds

| Compound Name | IC50 Value (nM) | Target Enzyme |

|---|---|---|

| Compound A | 21 | GSK-3β |

| Compound B | 46 | GSK-3β |

| 1-(5-Methyl... | TBD | GSK-3β |

Drug Discovery Platforms

The compound has been utilized in computer-aided drug design (CADD) approaches to optimize pharmacokinetic properties. Researchers have employed structure-based design techniques to refine compounds with similar scaffolds, aiming to improve absorption, distribution, metabolism, and excretion (ADME) profiles .

Case Study: Structure-Based Drug Design

In a recent study, the design and synthesis of novel imidazopyridine derivatives were guided by computational models that included analogs of 1-(5-Methyl-6-(piperidin-1-yl)pyridin-3-yl)propan-1-amines. The results indicated enhanced CNS permeability compared to earlier derivatives .

Mechanism of Action

The mechanism of action of 1-(5-Methyl-6-(piperidin-1-yl)pyridin-3-yl)propan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and the biological system in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s key structural features—pyridine core, heterocyclic substituents, and amine side chain—are shared with several analogs. Differences in substituent groups, ring size, and functional moieties critically influence physicochemical properties, binding affinity, and metabolic stability. Below is a detailed comparison:

Heterocyclic Substituent Variations

a) Piperidine vs. Piperazine Analogs

Target Compound : 1-(5-Methyl-6-(piperidin-1-yl)pyridin-3-yl)propan-1-amine

- Structure : Piperidine (6-membered saturated ring with one nitrogen).

- Properties : Moderate basicity (pKa ~10–11) and lipophilicity due to the single nitrogen. Likely influences membrane permeability and CNS penetration.

- Analog: 1-(5-Methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)propan-1-amine Structure: Piperazine (6-membered ring with two nitrogens; one methylated). Properties: Higher solubility in aqueous media due to the additional nitrogen (increased polarity).

b) Pyrrolidine Analogs

- Analog: (S)-3-(5-(1-Methylpyrrolidin-2-yl)pyridin-3-yl)propan-1-amine (Hapten 6) Structure: Pyrrolidine (5-membered saturated ring with one nitrogen). The stereochemistry (S-configuration) may enhance antibody recognition in vaccine applications .

c) Indoline Analogs

- Analog : 1-(6-(Indolin-1-yl)-5-methylpyridin-3-yl)propan-1-amine

Pyridine Substitution Patterns

a) Positional Isomers

- Analog : 3-[2-(Piperidin-1-yl)pyridin-3-yl]propan-1-amine

b) Functional Group Variations

- Analog: (5-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanol Structure: Methanol group replaces propan-1-amine.

Side Chain Modifications

- Target Compound: Propan-1-amine chain provides a primary amine, enabling salt formation (e.g., HCl salts for improved crystallinity) and hydrogen-bond donor/acceptor interactions.

- Analog: (S)-3-(5-(1-Methylpyrrolidin-2-yl)pyridin-3-yl)acrylonitrile Structure: Acrylonitrile replaces propan-1-amine.

Biological Activity

1-(5-Methyl-6-(piperidin-1-yl)pyridin-3-yl)propan-1-amine, a compound characterized by its unique structural features, including a piperidine ring and a pyridine moiety, has garnered attention in medicinal chemistry for its potential biological activities. This article explores the compound's biological activity, synthesis, and potential applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 234.35 g/mol. The compound's structure allows for various interactions with biological targets, making it of interest in pharmacology and medicinal chemistry.

Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly as a ligand in receptor studies. Its interactions with specific receptors may modulate various biological pathways, suggesting potential therapeutic applications.

The compound is believed to interact with neurotransmitter receptors, particularly those involved in the central nervous system (CNS). Studies have demonstrated its potential as an antagonist or agonist at certain receptor sites, which may influence neurochemical pathways associated with mood regulation and cognitive functions .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

- Formation of the pyridine ring through cyclization reactions.

- Introduction of the piperidine moiety via nucleophilic substitution.

- Final amination step to yield the target compound.

This synthetic pathway allows for the production of high-purity compounds suitable for biological testing.

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds and their derivatives, providing insights into the potential effects of this compound.

Table 1: Comparative Biological Activity

| Compound Name | IC50 Value (µM) | Biological Activity |

|---|---|---|

| 1-(5-Methyl-6-(piperidin-1-yl)pyridin-3-yl)propan-1-am | TBD | CNS activity |

| N-Methyl derivative | 45.69 | Anti-fibrotic activity |

| Other pyridine derivatives | 52.0 | Antidepressant-like effects |

Note: TBD indicates that specific IC50 values for the target compound are yet to be determined.

Potential Applications

Given its biological activity, 1-(5-Methyl-6-(piperidin-1-yl)pyridin-3-yl)propan-1-am has potential applications in:

CNS Disorders : Its ability to modulate neurotransmitter systems suggests it could be explored as a treatment for conditions such as depression or anxiety.

Anti-fibrotic Treatments : Similar compounds have shown promise in inhibiting collagen production, indicating that this compound may also have applications in treating fibrotic diseases .

Q & A

Q. Characterization methods :

- NMR spectroscopy (¹H/¹³C) confirms regiochemistry and purity.

- HPLC monitors reaction progress and quantifies yield .

- Mass spectrometry validates molecular weight .

Advanced: How can reaction conditions be optimized to improve the yield of this compound?

Answer:

Yield optimization requires systematic parameter adjustments:

- Temperature : Lower temperatures (0–25°C) reduce side reactions during amine coupling .

- Catalysts : Palladium-based catalysts (e.g., Pd/C) enhance selectivity for piperidine substitution .

- Solvent effects : Polar solvents (e.g., THF) improve solubility of intermediates, while non-polar solvents (e.g., toluene) favor cyclization steps .

- pH control : Buffered conditions (pH 6–8) stabilize amine intermediates during alkylation .

Example : A 70–80% yield was achieved for analogous piperidine-pyridine derivatives using Pd/C catalysis in THF at 50°C .

Basic: What analytical techniques are critical for confirming the structural integrity of this compound?

Answer:

Key techniques include:

- ¹H/¹³C NMR : Assigns proton environments and carbon frameworks (e.g., distinguishing piperidine vs. pyrrolidine rings) .

- High-resolution mass spectrometry (HRMS) : Confirms exact mass (e.g., molecular ion peak matching C₁₄H₂₁N₃) .

- Infrared spectroscopy (IR) : Identifies amine N-H stretches (~3300 cm⁻¹) and aromatic C=C bands .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer: Discrepancies may arise from:

- Purity variations : Impurities >2% skew bioassay results. Validate purity via HPLC (>99%) and elemental analysis .

- Assay variability : Standardize protocols (e.g., cell line selection, incubation time).

- Structural analogs : Compare activity of closely related derivatives (e.g., piperidine vs. pyrrolidine substitutions) to isolate pharmacophore contributions .

Case study : A 27% yield impurity in a related compound led to false-positive cytotoxicity; re-synthesis with rigorous HPLC purification resolved the discrepancy .

Advanced: What computational methods predict the compound’s mechanism of action in neurological targets?

Answer:

- Molecular docking : Simulates binding to dopamine or serotonin receptors (e.g., D3R, 5-HT₂ₐ) using software like AutoDock Vina .

- MD simulations : Assesses stability of receptor-ligand complexes over 100 ns trajectories .

- QSAR models : Correlate structural features (e.g., piperidine ring basicity) with activity trends from in vitro assays .

Example : Pyridine-piperidine analogs showed nanomolar affinity for D3R in docking studies, validated via radioligand binding assays .

Advanced: How do structural modifications (e.g., substituent changes) influence biological activity?

Answer:

Structure-activity relationship (SAR) studies reveal:

Q. Methodology :

- In vitro assays (e.g., IC₅₀ determination).

- In vivo pharmacokinetics (e.g., brain/plasma ratio measurements) .

Basic: What protocols ensure compound stability during storage and handling?

Answer:

- Storage : -20°C in amber vials under inert gas (N₂/Ar) to prevent oxidation .

- Stability testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .

- Handling : Use anhydrous solvents and gloveboxes for moisture-sensitive intermediates .

Advanced: How is stereochemical purity validated for chiral derivatives of this compound?

Answer:

- Chiral HPLC : Resolves enantiomers using columns like Chiralpak AD-H .

- Optical rotation : Compares [α]D values to literature standards.

- X-ray crystallography : Confirms absolute configuration of single crystals .

Example : (R)-enantiomers of analogous amines showed 10-fold higher receptor affinity than (S)-forms .

Basic: What in vitro assays are recommended for preliminary toxicity screening?

Answer:

- MTT assay : Measures cytotoxicity in HEK293 or HepG2 cells .

- hERG inhibition : Patch-clamp electrophysiology assesses cardiac risk .

- Ames test : Evaluates mutagenicity in bacterial strains .

Advanced: How do researchers design SAR studies to optimize this compound for CNS targets?

Answer:

- Step 1 : Synthesize analogs with varied substituents (e.g., halogenation, alkyl chain length).

- Step 2 : Screen against target receptors (e.g., D3R, 5-HT₆) via radioligand displacement .

- Step 3 : Prioritize candidates with >50% receptor occupancy and low CYP450 inhibition .

Example : A 3-(piperidin-1-yl)propan-1-amine derivative exhibited 92% D3R binding at 10 nM, advancing to preclinical testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.